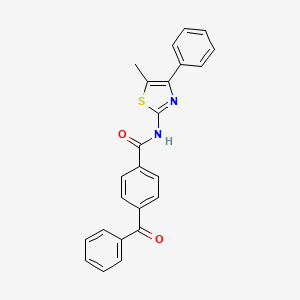
4-benzoyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-benzoyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide” is a compound that has been studied for its potential biological activities . It belongs to the class of amide compounds, which have been widely used in various fields due to their broad spectrum of biological activities .
Synthesis Analysis
This compound was synthesized starting from 2-(4-methylphenyl)acetic acid, 1,2,3-trimethoxybenzene, and substituted benzoyl chlorides . The synthesis process was likely followed by purification and characterization .Molecular Structure Analysis
The molecular structure of this compound was characterized by spectral techniques . The 1H-NMR and 13C-NMR spectra provided information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound likely involved the formation of amide bonds . Further details about the specific reactions are not available in the retrieved data.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound were characterized using various techniques . For instance, the melting point was determined, and the compound was found to be an off-white solid . The 1H-NMR and 13C-NMR spectra provided information about the chemical environment of the hydrogen and carbon atoms in the molecule .Aplicaciones Científicas De Investigación
Antioxidant Activity
Benzamides have been found to exhibit antioxidant activity . They can act as free radical scavengers and metal chelating agents . This makes them potentially useful in combating oxidative stress-related diseases.
Antibacterial Activity
Benzamides and thiazoles have been shown to have antibacterial properties . They can inhibit the growth of both gram-positive and gram-negative bacteria , making them potential candidates for the development of new antibacterial drugs.
Antifungal Activity
Thiazoles have been found to have antifungal properties . They can inhibit the growth of various types of fungi, which could make them useful in the treatment of fungal infections .
Antiviral Activity
Thiazoles have also been found to have antiviral properties . They can inhibit the replication of various types of viruses, which could make them useful in the treatment of viral infections .
Anticancer Activity
Both benzamides and thiazoles have been found to exhibit anticancer or antitumor properties . They can inhibit the growth of various types of cancer cells, making them potential candidates for the development of new anticancer drugs .
Anti-inflammatory and Analgesic Activity
Benzamides and thiazoles have been found to have anti-inflammatory and analgesic properties . They can reduce inflammation and pain, which could make them useful in the treatment of various inflammatory diseases and conditions that cause pain .
Anticonvulsant Activity
Thiazoles have been found to have anticonvulsant properties . They can inhibit seizures, which could make them useful in the treatment of epilepsy and other seizure disorders .
Neuroprotective Activity
Thiazoles have been found to have neuroprotective properties . They can protect neurons from damage, which could make them useful in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Mecanismo De Acción
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a broad range of biological activities . They have been associated with antimicrobial, antifungal, antiviral, and antitumor activities .
Mode of Action
Thiazole derivatives have been known to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels
Action Environment
Factors such as temperature, ph, and the presence of other compounds could potentially influence the action of this compound
Propiedades
IUPAC Name |
4-benzoyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O2S/c1-16-21(17-8-4-2-5-9-17)25-24(29-16)26-23(28)20-14-12-19(13-15-20)22(27)18-10-6-3-7-11-18/h2-15H,1H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLDZZRLLKVQLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

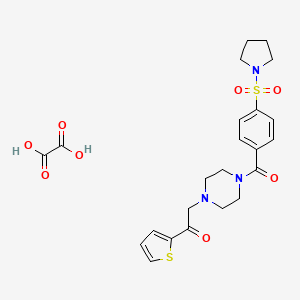
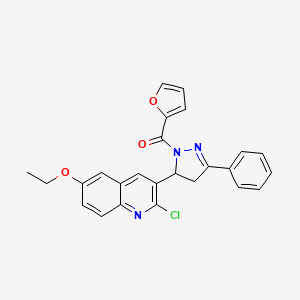
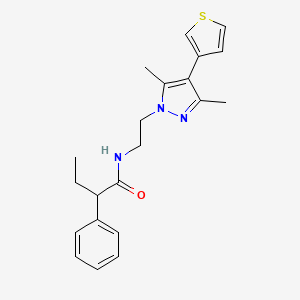
![2-Chloro-N-[2-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethyl]propanamide](/img/structure/B2872729.png)
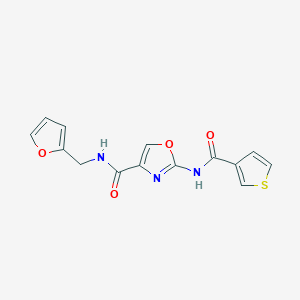
![N-(2-furylmethyl)-2-{[2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2872732.png)

![1-[(2,6-dichlorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2872735.png)
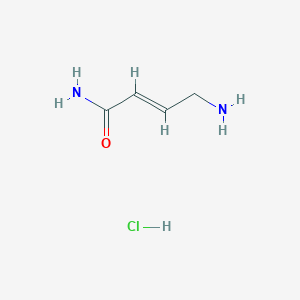
![2,2-Difluoro-N-(5-methyl-1,3-thiazol-2-yl)-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2872739.png)
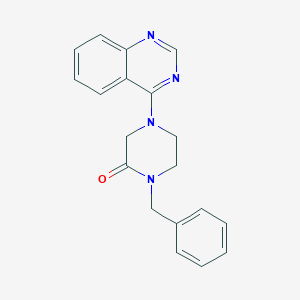
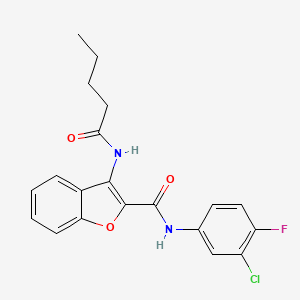
![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,6-dimethoxybenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2872744.png)
![5-(2-chloro-4-fluorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2872746.png)